molecular formula C12H21N3O6S B1680961 S-Ethyl glutathione CAS No. 24425-52-3

S-Ethyl glutathione

Cat. No. B1680961
CAS RN: 24425-52-3
M. Wt: 335.38 g/mol
InChI Key: HMFDVPSBWOHOAP-YUMQZZPRSA-N
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Description

“S-Ethyl glutathione” is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine . Glutathione is the most abundant cytosolic thiol and plays important roles in the non-enzymatic antioxidant defense system . It has high reactivity towards electrophiles of the sulfhydryl group of its cysteine moiety .


Synthesis Analysis

Glutathione can be biosynthesized through three pathways in different organisms :

  • An alternative condensation of γ-glutamyl phosphate synthesized by γ-glutamyl kinase (Pro1 or ProB) with cysteine to form γ-glutamylcysteine which is further conjugated to glycine by glutathione synthetase .

Molecular Structure Analysis

Glutathione is characterized by a gamma-peptide bond between the carboxyl group of the glutamate side chain and cysteine . This unusual amide bond protects the molecule from degradation by the action of cellular proteases .


Chemical Reactions Analysis

S-glutathionylation is the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of the protein . This process is associated with cell response to changes in redox conditions, including hypoxia, ischemia, and reperfusion .


Physical And Chemical Properties Analysis

Glutathione is a tripeptide (cysteine, glycine, and glutamic acid) found in relatively high concentrations in many bodily tissues . It plays a pivotal role in reducing oxidative stress, maintaining redox balance, enhancing metabolic detoxification, and regulating the immune system .

Scientific Research Applications

DNA Modification and Genetic Effects

S-[2-(N7-Guanyl)ethyl]glutathione, derived from the modification of DNA with certain chemicals, plays a crucial role in genetic alterations. It has been found that oligonucleotides modified with this glutathione derivative show a lack of hybridization and a decrease in melting temperature, indicating a potential impact on DNA stability and function (Oida, Humphreys, & Guengerich, 1991).

Enzyme Function and Detoxification

Research indicates that glutathione derivatives, including S-Ethyl glutathione, are involved in the enzymatic reaction with various substances. One study highlighted the role of these derivatives in the metabolism of certain compounds, emphasizing their importance in detoxification processes (Nachtomi, 1970).

Herbicide Detoxification

In agriculture, S-Ethyl glutathione plays a significant role in the detoxification of herbicides. A study on wheat showed that certain enzymes, when conjugated with glutathione derivatives, could detoxify various herbicides, indicating a vital role in crop protection (Thom et al., 2002).

Photoswitching Applications

S-Ethyl groups in azobenzenes, which are prevented from reduction by glutathione, have been studied for their potential in photoswitching applications. This research has implications for biological and medical imaging technologies (Samanta et al., 2013).

Neuroprotective Effects

Studies have explored the effects of glutathione derivatives on brain metabolism and neuroprotection. For instance, ethyl-eicosapentaenoic acid, an omega-3 fatty acid, was found to alter glutathione availability and impact brain metabolism in psychosis, suggesting potential therapeutic applications (Berger et al., 2008).

Cellular Protection and Antioxidant Properties

Glutathione monoethyl ester, a derivative of glutathione, has been shown to effectively transport into cells and convert to glutathione, providing protection against various forms of cellular toxicity and enhancing cellular antioxidant capacity (Anderson et al., 1985).

Conjugation and DNA Adduct Formation

Research has demonstrated the role of S-Ethyl glutathione in the formation of DNA adducts, particularly in the presence of certain carcinogens. This process, involving the conjugation of glutathione with harmful compounds, is significant for understanding carcinogenesis (Guengerich et al., 1987).

Future Directions

There is a growing interest in determining the best methods to increase cellular glutathione for both disease prevention and treatment . These include glutathione itself, its derivatives, NRf-2 activators, cysteine prodrugs, foods, and special diets . The possible mechanisms by which these molecules can act as glutathione boosters, their related pharmacokinetic issues, and their advantages and disadvantages are being discussed .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDVPSBWOHOAP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179183
Record name S-Ethyl glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Ethyl glutathione

CAS RN

24425-52-3
Record name S-Ethyl glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethyl glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ETHYL GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W95D60F4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
N Fedtke, H Certa, R Ebert, HJ Wiegand - Archives of toxicology, 1994 - Springer
… Formed S-ethylglutathione was converted to the mercapturic acid S-ethylN-acetyl-L-cysteine (SENACys), which was detected in the urine of both species. In addition, the non-acetylated …
Number of citations: 10 link.springer.com
WJ Dutczak, N Ballatori - Journal of Biological Chemistry, 1994 - Elsevier
… SG, S-methyl glutathione, and S-ethyl glutathione, with 1m … SG, 20 PM for S-methyl and S-ethyl glutathione, and 100p~ … S-Methyl and S-ethyl glutathione increased uptake by 14 and …
Number of citations: 115 www.sciencedirect.com
M Eškinja, G Lamprecht, G Scherer… - Journal of Chromatography …, 1997 - Elsevier
… The S-ethyl glutathione adduct is converted to the mercapturic acid (MA) S-ethyl-N-acetyl-l-cysteine (EMA) and can be detected in urine of mice and rats [3]. It is assumed that the GSH …
Number of citations: 5 www.sciencedirect.com
SD NELSON, AJ FORTE, Y VAISHNAV… - Molecular …, 1981 - ASPET
… a glutathione conjugate of acetaminophen in the presence of hamster liver microsomes and glutathione, whereas ethyl-labeled phenacetin formed lesser amounts of S-ethyl glutathione…
Number of citations: 31 molpharm.aspetjournals.org
MW Fariss, KF Bryson, MA Tirmenstein - Biochemical pharmacology, 1997 - Elsevier
… Nearly all of the cellular GSH lost following 50 mM EMS treatment was accounted for as S-ethyl glutathione (GS-Et). No significant formation of glutathione disulfide was observed. The …
Number of citations: 17 www.sciencedirect.com
FJ Oppenoorth, V Rupes, S ElBashir, NWH Houx… - Pesticide Biochemistry …, 1972 - Elsevier
… S-ethyl glutathione was synthesized by reacting glutathione with ethyl iodide in a solut,ion of sodium hydroxide in aqueous ethanol (9). Addition of ethanol aft,er several hours of …
Number of citations: 88 www.sciencedirect.com
JB Lewis, RM Sawicki - Pesticide Biochemistry and Physiology, 1971 - Elsevier
… from chromosome II of the SKA strain (3, 21) is a GSH-dcpcndcnt enzyme, which desethylat,ed diazinon, diazoxon and parathion w&h the concomitant formation of S-ethyl glutathione. It’ …
Number of citations: 93 www.sciencedirect.com
T Pedzinski, P Filipiak, GL Hug, K Bobrowski… - Free Radical Biology …, 2018 - Elsevier
… The tripeptides studied were S-methyl-glutathione and S-ethyl-glutathione, and they have shown very similar behavior. Two major intermediates involved in stable product formation …
Number of citations: 0 www.sciencedirect.com
NV Stourman, JH Rose, S Vuilleumier… - Biochemistry, 2003 - ACS Publications
The glutathione (GSH)-dependent dichloromethane dehalogenase from Methylophilus sp. strain DM11 catalyzes the dechlorination of CH 2 Cl 2 to formaldehyde via a highly reactive, …
Number of citations: 40 pubs.acs.org
JA Hinson - Environmental health perspectives, 1983 - ehp.niehs.nih.gov
… When glutathione was included in the incubation mixture, protein covalent binding was inhibited and a S-ethyl glutathione conjugate was formed. Deuterium isotope experiments using […
Number of citations: 141 ehp.niehs.nih.gov

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